Azido-PEG1-acid

描述

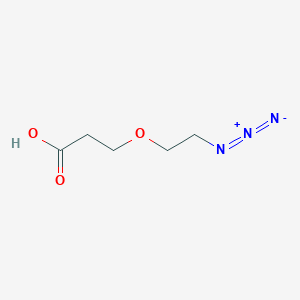

Structure

3D Structure

属性

IUPAC Name |

3-(2-azidoethoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOVLUVEHHGAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-acid: A Versatile Bifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal azide group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This unique architecture provides researchers with orthogonal reactive handles for the sequential and controlled conjugation of different molecules. The azide group allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid can be readily coupled with primary amines to form stable amide bonds. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, often improving their pharmacokinetic properties.

Core Chemical and Physical Properties

This compound is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological systems.

Data Presentation: Key Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-azidoethoxy)propanoic acid | [1] |

| Synonyms | N3-PEG1-COOH, Azido-PEG1-C2-acid | [1][2] |

| CAS Number | 1393330-34-1 | [3][4][5] |

| Molecular Formula | C5H9N3O3 | [3][4][5] |

| Molecular Weight | 159.1 g/mol | [3][4] |

| Purity | Typically ≥95% | [4][5] |

| Appearance | Varies (often a solid or oil) | |

| Solubility | Soluble in water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C for long-term storage | [4][5] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block for a variety of applications, most notably in the construction of complex biomolecules and targeted therapeutics.

Bioconjugation

The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise, stepwise conjugation of different molecules. For example, a protein's lysine residues can be modified with the carboxylic acid end of the linker, introducing an azide handle onto the protein for subsequent reaction with an alkyne-modified payload via click chemistry. This strategy is widely used for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

PEGylation: Attaching PEG chains to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life.

-

Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and diagnostic applications.

PROTACs and Targeted Protein Degradation

This compound and other PEG derivatives are extensively used as linkers in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker is a critical component of a PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

A key target in cancer therapy is the Bromodomain-containing protein 4 (BRD4). PROTACs utilizing PEG linkers have been shown to be effective degraders of BRD4. The length of the PEG linker is a critical parameter for optimizing the degradation efficiency.

Data Presentation: Efficacy of BRD4-Targeting PROTACs with PEG Linkers

The following table summarizes the performance of a series of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[3]

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Experimental Protocols

The following are generalized protocols for the two primary reaction types involving this compound. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Anhydrous DMSO or DMF (for non-aqueous reactions)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer). EDC/NHS solutions should be prepared fresh.

-

Activation of Carboxylic Acid:

-

Aqueous: Dissolve this compound in Activation Buffer. Add EDC (e.g., 2-10 molar excess over this compound) and NHS (e.g., 2-10 molar excess) to the solution. Incubate for 15-30 minutes at room temperature.

-

Non-Aqueous: Dissolve this compound in anhydrous DMF or DCM. Add EDC and NHS. Stir at room temperature for 30 minutes.

-

-

Coupling to Amine:

-

Aqueous: Immediately add the activated this compound solution to the amine-containing molecule in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

-

Non-Aqueous: Add the amine-containing molecule to the activated linker solution. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

-

Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes.

-

Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents.

Data Presentation: Representative Yields for Amidation Reactions

| Reaction Type | Intermediate Product Yield | Final Amide Yield |

| EDC/NHS activation of poly(acrylic acid) | ~45% (NHS-ester) | ~70% |

| Synthesis of azido-terminated polyglycols | N/A | 77-98% |

Note: Yields are highly substrate-dependent and these values are for illustrative purposes.[8][9]

Click Chemistry: Azide-Alkyne Cycloaddition

The azide group of this compound can react with an alkyne-containing molecule via two main "click" chemistry pathways.

Materials:

-

Azide-functionalized molecule (product from section 4.1 or this compound itself)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA)

-

Solvent (e.g., DMSO/water mixture, PBS)

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent.

-

Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.

-

Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

-

Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 24 hours.

-

Purification: Purify the product using a suitable method (e.g., chromatography) to remove the copper catalyst and unreacted components.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

-

Reaction Setup: Mix the two solutions. The reaction proceeds without a catalyst. A molar ratio of 1.5:1 of azide to cyclooctyne is often used.

-

Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically fast, often completing within a few hours.

-

Purification: Purify the conjugate as needed.

Data Presentation: Representative Yields for Click Chemistry Reactions

| Reaction Type | Conditions | Yield |

| CuAAC | PEG-functionalized alkyne with azide | 84% |

| SPAAC | Generally high and bioorthogonal | >90% |

Note: Yields can vary based on substrates and reaction conditions.

Experimental Workflows

The synthesis and evaluation of complex molecules like PROTACs using this compound follow a structured workflow.

Workflow for PROTAC Synthesis and Evaluation

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG1-acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG1-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a terminal azide group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit, offers researchers a versatile tool for covalently linking molecules of interest.[2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[2][3] This guide provides a comprehensive overview of the chemical properties, key reactions, and experimental protocols associated with this compound.

Core Chemical Properties

This compound is a stable compound when stored correctly. For long-term storage, it is recommended to keep it at -20°C.[3] It is soluble in water, as well as common organic solvents such as DMSO, DMF, and DCM.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Formula | C5H9N3O3 | [3][4] |

| Molecular Weight | 159.1 g/mol | [3][5] |

| Exact Mass | 159.06439116 Da | [4] |

| CAS Number | 1393330-34-1 | [3][4] |

| Purity | Typically >98% | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Conditions | -20°C for long-term storage | [3] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

Reactivity and Key Applications

The utility of this compound stems from its two distinct functional groups, which allow for sequential and controlled conjugation reactions.

Amide Bond Formation

The terminal carboxylic acid can be readily coupled with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This reaction is typically mediated by carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.[2][6]

Click Chemistry

The azide group is a key participant in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] This makes this compound suitable for bioconjugation in mild, aqueous conditions.[6] It can undergo:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne in the presence of a copper(I) catalyst forms a stable triazole linkage.[1][6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes, such as DBCO or BCN. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[1][6]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol outlines the general procedure for conjugating this compound to an amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide) (optional)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., hydroxylamine)

Procedure:

-

Activation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[6]

-

Add the this compound solution to your amine-containing molecule in the reaction buffer.

-

Coupling: Add a 5- to 20-fold molar excess of EDC (and NHS, if used) to the reaction mixture.[7] The optimal molar ratio should be determined empirically for each specific application.[7]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[6][7]

-

Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine) to consume any unreacted activated linker.[6]

-

Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (the product from Protocol 1) to an alkyne-containing partner.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA) (optional, to protect biomolecules)

-

Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[6]

-

Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent (sodium ascorbate) and the ligand, if used.[6]

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent the oxidation of the Cu(I) catalyst.[7]

-

Reaction Initiation: Add the copper catalyst solution to the mixture of reactants.[6]

-

Incubation: Stir the reaction at room temperature. Reaction times can range from 1 to 12 hours.[6][7]

-

Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

-

Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

-

Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast, often complete within 1-4 hours.[8]

-

Monitoring and Purification: Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).[8] Purify the final conjugate as needed.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound, 1393330-34-1 | BroadPharm [broadpharm.com]

- 4. This compound | C5H9N3O3 | CID 60146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Azido-PEG1-acid: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, properties, and synthesis of Azido-PEG1-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This document offers a thorough understanding of its chemical characteristics and a detailed protocol for its laboratory-scale synthesis.

Chemical Structure and Properties

This compound, systematically named 2-(2-azidoethoxy)acetic acid, is a valuable crosslinking reagent. It features a terminal azide group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The azide group facilitates efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group allows for straightforward coupling to primary amines through amide bond formation.

The key structural features and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Systematic Name | 2-(2-azidoethoxy)acetic acid | |

| Common Synonyms | This compound, N3-PEG1-COOH | |

| Molecular Formula | C₄H₇N₃O₃ | [1] |

| Molecular Weight | 145.12 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a halo-functionalized PEG acid with sodium azide. The following protocol provides a detailed procedure for the synthesis of this compound starting from 2-(2-bromoethoxy)acetic acid.

Experimental Protocol: Synthesis from 2-(2-bromoethoxy)acetic acid

Materials:

-

2-(2-bromoethoxy)acetic acid

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-(2-bromoethoxy)acetic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into deionized water and extract the aqueous phase with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | * A triplet around 3.4-3.6 ppm corresponding to the methylene group adjacent to the azide (-CH₂-N₃).* A triplet around 3.7-3.9 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-).* A singlet around 4.1-4.3 ppm for the methylene group adjacent to the carboxylic acid (-CH₂-COOH).* A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O. |

| ¹³C NMR (CDCl₃) | * A signal around 50-55 ppm for the carbon attached to the azide group (-CH₂-N₃).* Signals in the range of 65-75 ppm for the carbons of the PEG linker (-O-CH₂-CH₂-O-).* A signal around 170-175 ppm for the carboxylic acid carbon (-COOH). |

| FTIR (thin film) | * A sharp, strong absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.* A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.* A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid. |

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Workflow of this compound

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a cornerstone in the field of bioconjugation due to its bifunctional nature. Its applications are diverse and include:

-

PROTACs (Proteolysis Targeting Chimeras): The azide and carboxylic acid functionalities are used to link a target protein binder and an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved by incorporating an alkyne-containing unnatural amino acid and reacting it with this compound.

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.

-

Polymer Chemistry: Used in the synthesis of well-defined block copolymers and other complex polymer architectures.

References

In-Depth Technical Guide to Azido-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Azido-PEG1-acid, a heterobifunctional linker crucial in bioconjugation and drug development.

Core Properties of this compound

This compound is a versatile molecule that features two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer. The terminal azide group enables highly specific "click chemistry" reactions, while the carboxylic acid group allows for straightforward conjugation to primary amines. This dual functionality makes it an invaluable tool for linking biomolecules, small molecules, and surfaces.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 159.1 g/mol | [1][2][3] |

| Molecular Formula | C₅H₉N₃O₃ | [1][2][3] |

| Purity | Typically ≥95% | [2] |

| CAS Number | 1393330-34-1 | [1][2][3] |

Experimental Protocols

This compound is utilized in a two-step conjugation process, leveraging its two distinct functional groups. The following protocols outline the general methodologies for these reactions.

Amide Bond Formation via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized surface). The reaction proceeds via the formation of a more stable N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Anhydrous solvent such as DMSO or DMF

Procedure:

-

Preparation of Reagents : Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use. Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF.

-

Carboxylic Acid Activation : Dissolve the this compound in the Activation Buffer. Add EDC and NHS (a typical molar ratio is 1:1.5:1.5 of Acid:EDC:NHS). Allow the mixture to react for 15-30 minutes at room temperature to form the NHS ester.[4][5][6]

-

Amine Coupling : Dissolve the amine-containing molecule in the Coupling Buffer. Add the activated this compound solution to the amine-containing solution. The reaction of the NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[4][5]

-

Reaction Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching : Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.[5]

-

Purification : Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of the azide group of the now-conjugated this compound to a molecule containing a terminal alkyne. This reaction forms a stable triazole linkage.

Materials:

-

Azide-functionalized molecule (from the previous step)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Solutions : Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer. Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate in water.

-

Catalyst Preparation : In a separate tube, pre-complex the copper by mixing the CuSO₄ solution with the ligand solution.[1][2] This step is crucial for stabilizing the Cu(I) catalyst and protecting biomolecules.

-

Reaction Initiation : In the main reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule. Add the pre-complexed copper/ligand solution. To initiate the reaction, add the freshly prepared sodium ascorbate solution.[1][7]

-

Reaction Incubation : Protect the reaction from light if using fluorescent molecules and incubate for 30-60 minutes at room temperature.[1]

-

Purification : Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove the copper catalyst and excess reagents.

Visualized Workflow: Bioconjugation of a Protein and a Payload Molecule

The following diagram illustrates the sequential conjugation of this compound to a protein and a subsequent payload molecule.

Caption: Workflow for protein bioconjugation using this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 3. interchim.fr [interchim.fr]

- 4. benchchem.com [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Bioconjugation: A Technical Guide to Azido-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the demand for precise and efficient molecular tools is paramount. Among these, Azido-PEG1-acid has emerged as a versatile and powerful heterobifunctional linker. Its unique architecture, featuring a terminal azide group and a carboxylic acid connected by a single, hydrophilic polyethylene glycol (PEG) spacer, offers researchers a high degree of control in the stepwise assembly of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the core functionality of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to empower its effective application in research and development.

Core Properties and Chemical Profile

This compound, systematically named 3-(2-azidoethoxy)propanoic acid, is a non-cleavable linker designed for bioconjugation.[1][2] The presence of the short PEG spacer enhances the solubility of the molecule in aqueous media, a critical feature for biological applications.[3][4] The two terminal functional groups, the azide and the carboxylic acid, provide orthogonal reactivity, enabling sequential and controlled conjugation strategies.[3][4]

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₅H₉N₃O₃ | [1][2][3] |

| Molecular Weight | 159.1 g/mol | [1][3] |

| CAS Number | 1393330-34-1 | [2][3] |

| Purity | Typically >95% - 98% | [1][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C, protect from light | [3][5] |

Key Functionalities and Applications

The utility of this compound lies in its two distinct reactive ends, which can be addressed independently to construct sophisticated molecular architectures. This linker is particularly valuable in the fields of proteomics, drug delivery, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5][6]

The Azide Group: A Gateway to "Click Chemistry"

The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[6][7] This makes this compound an ideal reagent for bioconjugation in mild, aqueous conditions.[6] The azide group readily participates in two primary types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage with a terminal alkyne in the presence of a copper(I) catalyst.[6][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with the azide.[5][6] The absence of a cytotoxic copper catalyst makes this method highly suitable for applications in living systems.[6]

The Carboxylic Acid Group: A Handle for Amine Coupling

The terminal carboxylic acid provides a versatile handle for conjugation to primary amines, which are abundant in biomolecules such as the N-terminus of proteins and the side chains of lysine residues.[3][9] This reaction typically proceeds via activation of the carboxylic acid with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-Hydroxysuccinimide (NHS) to enhance efficiency, forming a stable amide bond.[3][6]

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol outlines the conjugation of the carboxylic acid moiety of this compound to an amine-containing molecule.

Materials:

-

This compound[6]

-

Amine-containing molecule (e.g., protein, peptide)[6]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6]

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)[6]

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[6]

-

Quenching reagent (e.g., hydroxylamine)[6]

-

Anhydrous DMSO or DMF[6]

Procedure:

-

Activation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF.[6]

-

Reaction Setup: Add the dissolved this compound to the reaction buffer containing the amine-containing molecule.[6]

-

Coupling: Add EDC (and NHS, if used) to the reaction mixture. The molar ratio of this compound:EDC:NHS is typically 1:1.5:1.5.[6]

-

Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.[6]

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine, to consume any unreacted activated linker.[6]

-

Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.[6]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared using Protocol 1) with an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)[6]

-

Reducing agent (e.g., sodium ascorbate)[6]

-

Copper(I)-stabilizing ligand (e.g., THPTA) (optional)[6]

-

Solvent (e.g., PBS pH 7.4, DMSO/water mixtures)[6]

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.[6]

-

Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand, if used.[6]

-

Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.[6]

-

Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 48 hours.[6]

-

Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free click reaction between an azide-functionalized molecule and a strained alkyne.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)[6]

-

Solvent (e.g., PBS pH 7.4, DMSO)[6]

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.[6]

-

Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

-

Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[6]

-

Purification: Purify the final conjugate using standard biochemical techniques as required.[6]

Quantitative Data for Click Chemistry Reactions

The following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions for peptide PEGylation.

| Parameter | CuAAC | SPAAC | Reference |

| Peptide Concentration | 0.1 - 5 mM | 0.1 - 5 mM | [10] |

| Alkyne:Azide Molar Ratio | 1.1:1 to 3:1 | 1.1:1 to 3:1 | [10] |

| Temperature | Room Temperature | Room Temperature to 37°C | [10] |

| Reaction Time | minutes to hours | 1 - 24 hours | [10][11] |

| pH | 7.0 - 8.0 | 7.0 - 8.0 | [10] |

| Typical Yield | >95% | >70% | [10][11] |

Visualizing Workflows and Pathways

To further elucidate the utility of this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows and its role in advanced applications such as PROTACs.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound | C5H9N3O3 | CID 60146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1393330-34-1 | BroadPharm [broadpharm.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG1-acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Azido-PEG1-acid, with the IUPAC name 3-(2-azidoethoxy)propanoic acid, is a heterobifunctional linker molecule integral to modern bioconjugation and drug development.[1] Its structure, featuring a terminal azide group and a carboxylic acid, separated by a single, hydrophilic polyethylene glycol (PEG) unit, offers versatile handles for covalent modification of biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in constructing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a valuable tool in bioconjugation due to its dual functionality. The azide group serves as a reactive partner in "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form stable triazole linkages.[2][3] The carboxylic acid moiety can be activated to form stable amide bonds with primary amine groups on biomolecules.[1][4] The short PEG spacer enhances aqueous solubility of the molecule and its conjugates.[1][4]

Quantitative Data Summary

| Property | Value | Source |

| Chemical Formula | C₅H₉N₃O₃ | [1] |

| Molecular Weight | 159.15 g/mol | [1] |

| Exact Mass | 159.0644 u | [1] |

| CAS Number | 1393330-34-1 | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | >98% (typical) | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [1] |

| pKa (Carboxylic Acid) | ~3-5 (estimated) | [5][6] |

Synthesis and Characterization

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic peaks for the methylene groups of the PEG linker and the propanoic acid backbone. The protons adjacent to the azide and carboxylic acid groups would exhibit distinct chemical shifts.

-

¹³C NMR would show distinct signals for the carbons in the PEG unit, the carbonyl carbon of the carboxylic acid, and the carbon bearing the azide group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) stretching vibration.

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹ are indicative of the carboxylic acid group.[7]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the exact mass of this compound (159.0644 u) would be observed.

-

Fragmentation patterns would likely show the loss of N₂ from the azide group and cleavage of the ether and carboxylic acid functionalities.[8]

-

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker in the construction of complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker plays a crucial role in connecting the target protein-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex. This compound can be incorporated as a building block in the synthesis of these linkers.

Signaling Pathway: Ubiquitin-Proteasome System

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugates (ADCs):

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker connecting the antibody and the payload is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The hydrophilic PEG moiety in this compound can improve the solubility and pharmacokinetic properties of the ADC.

Experimental Workflow: ADC Development

Caption: General workflow for ADC development.

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein or peptide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9][10]

-

Materials:

-

This compound

-

Amine-containing molecule

-

EDC hydrochloride

-

NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.

-

Activation of Carboxylic Acid: In a reaction tube, dissolve this compound (1.2-1.5 equivalents relative to the amine) in Activation Buffer. Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents). Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Coupling Reaction: Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. The pH of the reaction mixture should be between 7.2 and 8.0.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding Quenching Buffer to consume any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove unreacted reagents and byproducts.

-

Characterization: Confirm the successful conjugation and purity of the product by methods such as SDS-PAGE, mass spectrometry, and HPLC.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (e.g., a conjugate prepared using Protocol 1) and an alkyne-containing molecule.[11][12][13][14][15][16]

-

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS, pH 7.4, or other suitable buffer

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide and alkyne molecules, CuSO₄, sodium ascorbate, and the copper ligand. Sodium ascorbate solution should be prepared fresh.

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) and the alkyne-containing molecule (1.1-1.5 equivalents) in the Reaction Buffer.

-

Catalyst Addition: Add the copper ligand (typically 5 equivalents relative to copper) to the reaction mixture, followed by CuSO₄ (typically 0.1-0.25 equivalents).

-

Reaction Initiation: Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents relative to copper).

-

Incubation: Incubate the reaction at room temperature for 1-12 hours with gentle mixing. Protect the reaction from light.

-

Monitoring: Monitor the reaction progress by an appropriate technique, such as HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the product to remove the copper catalyst and unreacted starting materials. This can be achieved by SEC, dialysis, or HPLC.

-

Characterization: Analyze the purified conjugate by mass spectrometry and other relevant techniques to confirm its identity and purity.

-

Click Chemistry Mechanisms

Caption: Comparison of CuAAC and SPAAC reaction schemes.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized molecule and a strained alkyne (e.g., DBCO or BCN).[13][17][18][19][20]

-

Materials:

-

Azide-functionalized molecule

-

Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)

-

Reaction Buffer: PBS, pH 7.4, or other biocompatible buffer

-

Anhydrous DMSO or DMF

-

-

Procedure:

-

Reagent Preparation: Dissolve the azide-functionalized molecule and the strained alkyne in a suitable solvent (e.g., DMSO or the Reaction Buffer).

-

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule (1 equivalent) with the strained alkyne (1.1-1.5 equivalents).

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific strained alkyne used.

-

Monitoring: Monitor the reaction progress by HPLC or LC-MS.

-

Purification: Purify the final conjugate using an appropriate method such as SEC, dialysis, or HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and other relevant analytical techniques.

-

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex bioconjugates used in research and drug development. Its dual functionality, coupled with the beneficial properties of the PEG spacer, enables the construction of advanced therapeutics like ADCs and PROTACs with improved physicochemical and pharmacokinetic profiles. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and researchers working in this exciting field.

References

- 1. medkoo.com [medkoo.com]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. This compound, 1393330-34-1 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]

An In-depth Technical Guide to Azido-PEG1-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG1-acid, a versatile heterobifunctional linker, and its core principles in the field of bioconjugation. We will delve into its chemical properties, key applications, and detailed experimental protocols for its use in creating stable bioconjugates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

Core Principles of this compound

This compound is a valuable tool in bioconjugation, featuring two distinct reactive moieties: a terminal azide group (-N3) and a carboxylic acid group (-COOH), separated by a single polyethylene glycol (PEG) unit.[1] This structure allows for a controlled, stepwise approach to linking biomolecules.

The primary advantages of using this compound in bioconjugation include:

-

Enhanced Solubility : The hydrophilic PEG spacer can improve the solubility of hydrophobic molecules in aqueous solutions, which is critical for biological applications.[2][3]

-

Biocompatibility : PEG is a well-established biocompatible and non-immunogenic polymer, making it ideal for in vivo applications.[2]

-

Defined Spacer Length : The single PEG unit provides a short, well-defined spacer that can help to minimize steric hindrance between the conjugated molecules.[4]

-

Versatile Conjugation Chemistries : The azide and carboxylic acid groups enable two orthogonal and highly efficient conjugation strategies:

-

Amide Bond Formation : The carboxylic acid can be activated to react with primary amines on proteins or other molecules to form a stable amide bond.[5]

-

Click Chemistry : The azide group is a key component for "click chemistry," allowing for highly specific and efficient reactions with alkyne-containing molecules.[6][7]

-

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H9N3O3 | [1][8] |

| Molecular Weight | 159.1 g/mol | [1] |

| CAS Number | 1393330-34-1 | [1][8] |

| Purity | >95% | [1] |

| Storage Conditions | Store at -20°C, protected from light | [4][7] |

| Solubility | Soluble in water, DMSO, and DMF | [5] |

Key Applications in Bioconjugation

The unique properties of this compound make it a valuable linker in a variety of bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs) : PEG linkers are crucial in the development of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[9][10]

-

PEGylation of Proteins and Peptides : Attaching PEG chains to therapeutic proteins or peptides can enhance their stability, extend their circulation half-life, and reduce their immunogenicity.[2][10]

-

Development of PROTACs : this compound can be used as a building block for Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[6][7]

-

Diagnostics and Imaging : PEG linkers facilitate the attachment of imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules for diagnostic purposes.[9]

-

Drug Delivery Systems : PEGylated linkers are used in nanoparticle-based drug delivery systems to improve the stability and bioavailability of therapeutic agents.[9][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) (optional, for improved efficiency)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation: Dissolve this compound in an appropriate organic solvent like DMSO or DMF. Add this solution to the reaction buffer containing the amine-containing molecule.

-

Coupling: Add EDC (and NHS, if used) to the reaction mixture. The carboxylic acid of the linker will react with the primary amine groups on the target molecule to form a stable amide bond.

-

Reaction Time: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine) to consume any unreacted activated linker.[6]

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide-functionalized molecule and a terminal alkyne-containing partner.[11]

Materials:

-

Azide-functionalized molecule (from section 3.1)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA) (optional but recommended to protect biomolecules)[4][11]

-

Solvent (e.g., DMSO/t-BuOH mixture, PBS)

Typical Reaction Conditions for CuAAC:

| Parameter | Typical Range/Value | Notes |

| Reactants | Azido-functionalized molecule, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |

| Copper Source | CuSO₄·5H₂O | Often used with a reducing agent to generate Cu(I) in situ. |

| Reducing Agent | Sodium Ascorbate | Typically used in 5-10 fold excess relative to the copper salt. |

| Copper Ligand | TBTA, THPTA | A 1:5 molar ratio of copper to ligand is often used to protect biomolecules. |

| Solvent | DMSO, t-BuOH/H₂O mixture, PBS (pH 7.4) | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | |

| Reaction Time | 30 minutes to 48 hours |

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

-

Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.[6]

-

Reaction Setup: Add the copper catalyst solution to the mixture of reactants.

-

Incubation: Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 48 hours.[6]

-

Monitoring and Purification: Monitor the reaction progress by TLC or LC-MS. Once complete, purify the product to remove the copper catalyst and unreacted components.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where the cytotoxicity of copper is a concern.[6][12]

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.

-

Reaction Setup: Simply mix the two solutions. The reaction proceeds without the need for a catalyst. The molar ratio of azide to cyclooctyne is often 1.5:1.[6]

-

Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically very fast.[6]

-

Purification: Purify the final conjugate as needed to remove any unreacted starting materials.

Visualizing the Principles and Processes

The following diagrams illustrate the chemical structure of this compound, the mechanisms of click chemistry, and a typical experimental workflow.

Caption: Chemical structure of this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: A typical experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile linker for bioconjugation, offering a combination of biocompatibility, hydrophilicity, and orthogonal reactive handles. Its application in amide coupling and click chemistry reactions enables the precise and efficient construction of complex biomolecular conjugates. This guide has provided the core principles, quantitative data, and detailed experimental protocols to facilitate the successful application of this compound in research and drug development. The continued innovation in linker technology, including the use of PEG linkers, promises to further advance the development of novel therapeutics and diagnostics.[2]

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(Azido-PEG1)-N-bis(PEG2-acid), HCl salt | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C5H9N3O3 | CID 60146232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. purepeg.com [purepeg.com]

- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Core Chemical Properties and Hazards

An In-depth Technical Guide to the Safe Handling of Azido-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for this compound, a versatile bifunctional linker used in bioconjugation and drug development. Due to the presence of an azide functional group, specific precautions are necessary to mitigate potential hazards. This document outlines the core chemical properties, potential hazards, safe handling procedures, and emergency protocols.

This compound (C₅H₉N₃O₃) is a click chemistry reagent featuring a terminal azide group and a carboxylic acid, connected by a single polyethylene glycol (PEG) spacer.[1][2] The azide group allows for reaction with alkynes, BCN, or DBCO via click chemistry, while the carboxylic acid can be conjugated to primary amines.[1][2] The PEG spacer enhances the hydrophilicity of the molecule.[1][2]

General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₅H₉N₃O₃ | [1] |

| Molecular Weight | 159.1 g/mol | [1] |

| CAS Number | 1393330-34-1 | [1] |

| Purity | Typically >95-98% | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1] |

| Storage | Recommended at -20°C | [1][3][4] |

Primary Hazards

The primary hazard associated with this compound stems from its azide functional group. While organic azides are generally less hazardous than inorganic azides like sodium azide, they are still considered energetic materials and must be handled with care. The primary concerns are:

-

Formation of Explosive Compounds: Azides can form highly explosive heavy metal azides upon contact with certain metals (e.g., lead, copper, silver, mercury).[5] Reaction with acids can form the highly toxic and explosive hydrazoic acid (HN₃).[5]

-

Potential for Decomposition: Although generally stable, organic azides can decompose violently when subjected to heat, shock, or friction.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound and other azido-containing compounds.

Engineering Controls

-

Fume Hood: All manipulations of this compound, especially when heating or performing reactions, must be conducted in a certified chemical fume hood.[5]

-

Blast Shield: The use of a blast shield is strongly recommended, particularly when working with larger quantities or when heating the compound.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potentially harmful vapors.[5]

Personal Protective Equipment (PPE)

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses or chemical splash goggles. | Protects eyes from splashes and potential projectiles in case of rapid decomposition.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be changed immediately if contaminated.[5] |

| Body Protection | Flame-resistant lab coat. | Protects against splashes and fire. A chemical-resistant apron is recommended for larger quantities.[5] |

Incompatible Materials and Storage

To prevent the formation of unstable and hazardous compounds, this compound must be segregated from the following:

| Incompatible Material | Hazard |

| Acids | Forms highly toxic and explosive hydrazoic acid (HN₃).[5] |

| Heavy Metals (Copper, Lead, Silver, Mercury, etc.) and their salts | Forms highly shock-sensitive and explosive heavy metal azides.[5] |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Can form extremely unstable di- and tri-azidomethane.[5] |

| Strong Oxidizing/Reducing Agents | Can lead to vigorous, potentially explosive reactions.[6] |

Storage Procedures

-

Temperature: Store at -20°C for long-term stability.[1][3][4]

-

Container: Keep in a tightly sealed, clearly labeled container.

-

Environment: Store in a dry, dark place away from incompatible materials.[8]

Experimental Protocols and Workflows

The following diagrams and protocols outline best practices for handling this compound in a research setting.

General Handling Workflow

References

- 1. This compound, 1393330-34-1 | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Azido-PEG1-CH2CO2-NHS|MSDS [dcchemicals.com]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Shelf Life and Storage of Azido-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, shelf life, and stability testing of Azido-PEG1-acid. This information is critical for ensuring the integrity and reactivity of this versatile linker in research and development, particularly in the fields of bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary: Shelf Life and Storage Conditions

Proper storage is paramount to prevent the degradation of this compound, which can compromise experimental outcomes. The following table summarizes the recommended storage conditions and shelf life based on available data for this compound and similar azide-containing PEG linkers.

| Parameter | Condition | Recommended Storage | Rationale |

| Form | Solid/Neat | -20°C | To minimize thermal degradation of the azide group and slow down any potential hydrolytic or oxidative degradation. |

| Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[][2][3] | Frozen storage significantly extends the shelf life of the compound in solution by arresting chemical degradation pathways. The shorter duration at -20°C reflects a higher potential for degradation compared to -80°C. | |

| Atmosphere | Solid and Solution | Under an inert atmosphere (e.g., Argon or Nitrogen)[4] | To prevent oxidation and reactions with atmospheric moisture. |

| Light Exposure | Solid and Solution | Protect from light (e.g., store in an amber vial or in the dark)[][2][3][4] | Azide compounds can be light-sensitive and may undergo photodecomposition. |

| Moisture | Solid | Store in a tightly sealed container, preferably with a desiccant[4] | The carboxylic acid and PEG linker can be hygroscopic. Moisture can lead to hydrolysis. |

General Handling and Safety Precautions

Organic azides are energetic compounds and require careful handling to avoid potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Incompatible Materials: Avoid contact with strong acids, bases, and heavy metals, as these can lead to the formation of highly reactive and potentially explosive compounds.[5][7][8] Do not use metal spatulas for handling.[5][9]

-

Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood.[6]

-

Waste Disposal: Dispose of azide-containing waste according to your institution's hazardous waste disposal procedures. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6][9]

Experimental Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods. The following is a generalized protocol that can be adapted for specific laboratory conditions.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the primary degradation products.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Suitable buffer (e.g., phosphate buffer)

-

HPLC or UPLC system with a suitable detector (e.g., UV, MS)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light, for a defined period.

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the stock solution into a vial and place it in a calibrated oven at an elevated temperature (e.g., 70°C).

-

For solid-state thermal stress, place a known quantity of solid this compound in a vial in the oven.

-

At each time point, withdraw a sample (dissolve the solid sample in a suitable solvent) and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose an aliquot of the stock solution (in a photostable container) and a thin layer of solid this compound to light in a photostability chamber. The exposure should be in accordance with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.

-

-

Control Samples:

-

For each stress condition, prepare a control sample of this compound in the same solvent and at the same concentration, stored under normal conditions (e.g., -20°C, protected from light).

-

-

-

Analysis:

-

Analyze all the stressed and control samples using a validated stability-indicating HPLC or UPLC-MS method.

-

The method should be capable of separating the intact this compound from its degradation products.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Interpretation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products using mass spectrometry (MS) data.

-

Determine the degradation pathway of this compound.

-

Visualizations: Diagrams of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships involving this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound.

Caption: Logical relationship of this compound as a component of a PROTAC linker.

References

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azido-PEG1-acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azido-PEG1-acid, a heterobifunctional linker, in bioconjugation. This reagent possesses a carboxylic acid group and an azide group, enabling covalent attachment to biomolecules through two distinct and highly efficient chemical pathways: amine coupling and "click chemistry." The short, hydrophilic polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

Overview of Bioconjugation Strategies

This compound offers a versatile platform for conjugating a wide range of molecules, including proteins, peptides, oligonucleotides, and small molecule drugs. The two primary strategies are:

-

Amine Coupling: The carboxylic acid moiety can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency.

-

Click Chemistry: The azide group provides a bioorthogonal handle for "click" reactions.[1] This allows for highly specific and efficient conjugation to molecules containing an alkyne group. Two common types of click chemistry are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to form a stable triazole linkage.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs strained cyclooctynes (e.g., DBCO, BCN) and is particularly advantageous for applications in living systems where copper toxicity is a concern.[1]

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for bioconjugation protocols utilizing this compound and its derivatives.

| Parameter | Amine Coupling (EDC/NHS) | CuAAC | SPAAC |

| Target Functional Group | Primary Amine (-NH₂) | Terminal Alkyne | Strained Alkyne (e.g., DBCO) |

| Molar Ratio (Linker:Target) | 10-20 fold excess of linker | 1:1 to 1.5:1 (Azide:Alkyne) | 1:1.5 (Peptide:Alkyne) |

| Typical Solvent/Buffer | PBS pH 7.2-8.5 | DMSO/t-BuOH, PBS | PBS pH 7.4, DMSO |

| Catalyst/Activator | EDC, NHS | CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA) | None |

| Reaction Temperature | 4°C to Room Temperature | Room Temperature | Room Temperature to 37°C |

| Reaction Time | 30 min - overnight | 30 min - 48 hours | 1 - 24 hours |

| Purification Method | Dialysis, SEC, HPLC | SEC, HPLC | RP-HPLC, SEC |

Experimental Protocols

Protocol 1: Two-Step Amine Coupling via EDC/NHS Activation

This protocol describes the conjugation of this compound to an amine-containing biomolecule (e.g., a protein) by activating the carboxylic acid with EDC and NHS.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[1]

-

Quenching Buffer: Tris-buffered saline (TBS) or glycine solution[3]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]

-

Purification system (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.[2]

-

Activation of Carboxylic Acid:

-